AZD2906: An In-depth Technical Guide on its Mechanism of Action as a Selective Glucocorticoid Receptor Agonist
AZD2906: An In-depth Technical Guide on its Mechanism of Action as a Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action is centered on its ability to act as a selective dimerizing GR agonist, leading to the transactivation of glucocorticoid response element (GRE) genes and subsequent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD2906, including its binding affinity, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental methodologies for key assays are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its core mechanism.
Core Mechanism of Action: Selective Glucocorticoid Receptor Agonism
AZD2906 is a small molecule that functions as a full agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to the GR in the cytoplasm, AZD2906 induces a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus.[2][3]
A key feature of AZD2906's mechanism is its function as a selective dimerizing GR agonist .[1] This means it preferentially promotes the formation of GR homodimers. These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][3] This binding event initiates the transcription of genes involved in the anti-inflammatory response.
The anti-inflammatory effects of glucocorticoids are primarily mediated through two main genomic mechanisms:
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Transactivation: The GR dimer directly binds to GREs to upregulate the expression of anti-inflammatory proteins.
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Transrepression: The GR monomer or dimer can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for co-activators.[2][4]
While the specific balance of transactivation and transrepression for AZD2906 is not fully detailed in the public domain, its action as a dimerizing agonist suggests a significant role for GRE-mediated transactivation in its anti-inflammatory profile.[1]
Quantitative Pharmacological Data
The preclinical data for AZD2906 demonstrates its high potency and selectivity for the glucocorticoid receptor.
| Parameter | Species | Assay System | Value | Reference |
| Potency (Binding Affinity) | Human | Glucocorticoid Receptor | 2.8 nM | [1] |
| EC50 | Human | Peripheral Blood Mononuclear Cell (PBMC) assay (LPS-induced TNF-α production) | 2.2 nM | [1] |
| IC50 | Human | PBMC | 2.2 nM | [5] |
| Rat | PBMC | 0.3 nM | [5] | |
| Human | Whole Blood | 41.6 nM | [5] | |
| Rat | Whole Blood | 7.5 nM | [5] |
Selectivity:
AZD2906 exhibits high selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Mineralocorticoid Receptor (MR), and Progesterone Receptor (PR).[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for AZD2906, leading to the suppression of TNF-α production.
Caption: AZD2906 signaling pathway in suppressing TNF-α production.
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of AZD2906. The specific details of the protocols used by AstraZeneca are proprietary and can be found in the cited publication by Hemmerling M., et al. (2016).[1]
Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Production
This assay is a cornerstone for evaluating the in vitro anti-inflammatory potency of compounds like AZD2906.
Caption: Workflow for the human PBMC assay.
Methodology:
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PBMC Isolation: Human peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
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Cell Plating: Isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. The cells are then plated in 96-well culture plates at a predetermined density.
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Compound Treatment: Cells are pre-incubated with various concentrations of AZD2906 for a specified period (e.g., 1 hour).
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Stimulation: Following pre-incubation, cells are stimulated with a final concentration of lipopolysaccharide (LPS) to induce the production of TNF-α.
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Incubation: The plates are incubated for a defined period (typically 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.
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Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
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TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA or Homogeneous Time Resolved Fluorescence (HTRF) assay kit.
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Data Analysis: The percentage inhibition of TNF-α production is calculated for each concentration of AZD2906, and the EC50 value is determined by non-linear regression analysis.
Mouse Model of TNF-α-Induced Inflammation
This in vivo model is used to assess the efficacy of AZD2906 in a systemic inflammation setting.
Caption: Workflow for the mouse model of TNF-α-induced inflammation.
Methodology:
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Animal Acclimatization: Male or female mice of a suitable strain are acclimatized to the laboratory conditions for at least one week before the experiment.
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Grouping and Dosing: Animals are randomly assigned to different treatment groups, including a vehicle control group and one or more AZD2906 dose groups. AZD2906 is administered orally at the desired doses.
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Induction of Inflammation: At a specified time after compound administration, inflammation is induced by an intraperitoneal injection of a predetermined dose of recombinant mouse TNF-α.
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Monitoring and Endpoints: Animals are monitored for clinical signs of inflammation, such as lethargy, piloerection, and body temperature changes. The primary endpoint is often survival over a set period.
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Biomarker Analysis: At the end of the study, or at specific time points, blood samples may be collected to measure systemic levels of inflammatory cytokines. Tissues can also be harvested for histological analysis or measurement of local inflammatory markers.
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Data Analysis: Survival curves are analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis). Biomarker data are analyzed using statistical tests such as ANOVA or t-tests.
Conclusion
AZD2906 is a potent and selective non-steroidal glucocorticoid receptor agonist with a distinct mechanism of action as a selective GR dimerizing agonist.[1] Its high in vitro potency in suppressing TNF-α production in human immune cells and its demonstrated in vivo efficacy in a model of systemic inflammation highlight its potential as an anti-inflammatory agent. The detailed understanding of its molecular mechanism, supported by the experimental data, provides a strong rationale for its further investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of AZD2906 and the broader field of selective glucocorticoid receptor modulation.
References
- 1. AZD2906 [openinnovation.astrazeneca.com]
- 2. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
